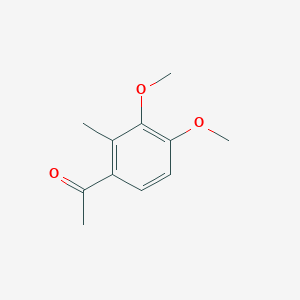
1-(3,4-Dimethoxy-2-methylphenyl)ethanone
説明
“1-(3,4-Dimethoxy-2-methylphenyl)ethanone” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Acetophenone, 3’,4’-dimethoxy-, Acetoveratrone, 3,4-Dimethoxyphenyl methyl ketone, 3’,4’-Dimethoxyacetophenone, 3,4-Dimethoxyacetophenone, 4’-Hydroxy-3’-methoxyacetophenone, methyl ether .
Molecular Structure Analysis
The molecular structure of “1-(3,4-Dimethoxy-2-methylphenyl)ethanone” consists of a benzene ring with two methoxy groups (OCH3) at the 3rd and 4th positions, a methyl group (CH3) at the 2nd position, and an ethanone group (C2H5O) at the 1st position .Physical And Chemical Properties Analysis
The molecular weight of “1-(3,4-Dimethoxy-2-methylphenyl)ethanone” is 180.2005 . Other physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current resources.科学的研究の応用
Degradation Mechanisms in Lignin Model Compounds
Research on phenolic beta-1 lignin substructure model compounds, including 1-(3,4-Dimethoxy-2-methylphenyl)ethanone analogs, has shown their degradation by the laccase of Coriolus versicolor. This study helps in understanding the lignin degradation mechanisms, crucial in the field of biochemistry and biodegradation (Kawai, Umezawa, & Higuchi, 1988).
Photochemical Studies of Lignin Model Dimers
In another study, the photochemical reactivity of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, related to 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, in both liquid and solid states was explored. This contributes to our understanding of photochemical reactions in organic compounds, which has implications in fields like materials science and photochemistry (Castellan et al., 1990).
Photophysical Investigation in Dyes
A derivative of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone was synthesized and studied for its solvatochromic properties, dipole moments, and fluorescence quantum yield. These findings are significant in the field of photophysics and could have applications in the development of new dyes and sensors (Asiri et al., 2017).
Delignification in Kraft Pulps
Research into the reactions of lignin with Peroxymonophosphoric Acid, involving compounds like 1-(3,4-Dimethoxy-phenyl)-ethanone, contributes to our understanding of delignification in kraft pulps. This research is relevant in the pulp and paper industry for improving the efficiency of paper production (Zhu et al., 2003).
Anti-Inflammatory and Antimicrobial Applications
In medicinal chemistry, a series of compounds including 1-(2,4-dimethoxy-phenyl)-ethanone derivatives were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Such research is critical for the development of new pharmaceuticals (Bandgar et al., 2009).
Enantioselective Reduction in Drug Synthesis
The use of Saccharomyces cerevisiae for the green asymmetric reduction of acetophenone derivatives, including 1-(3,4-dimethylphenyl)ethanone, is significant in the synthesis of chiral building blocks for drugs. This represents an eco-friendly approach in pharmaceutical manufacturing (Panić et al., 2018).
Benzyl Phenyl Ketone Derivatives in Bioorganic Chemistry
The investigation of benzyl phenyl ketone derivatives, related to 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, for their antibacterial and 5-lipoxygenase activities, shows the compound's potential in treating bacterial infections and inflammatory diseases (Vásquez-Martínez et al., 2019).
Molecular Docking and ADMET Studies
Molecular docking and ADMET studies of Ethanone, 1-(2-Hydroxy-5-Methyl Phenyl) derivatives, showcase the compound's potential antimicrobial properties and binding efficacy, contributing to the development of new antimicrobial agents (Satya et al., 2022).
特性
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRFNWJZAZMOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278443 | |
| Record name | 1-(3,4-dimethoxy-2-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxy-2-methylphenyl)ethanone | |
CAS RN |
5417-20-9 | |
| Record name | NSC7381 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dimethoxy-2-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



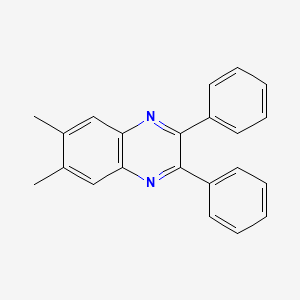
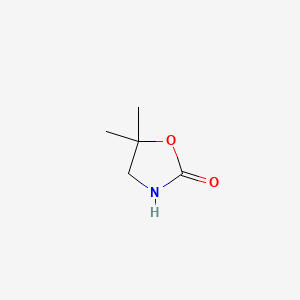
![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)
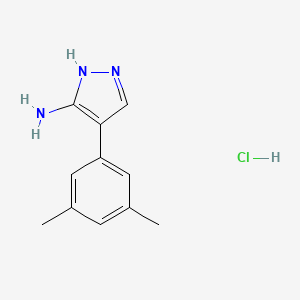
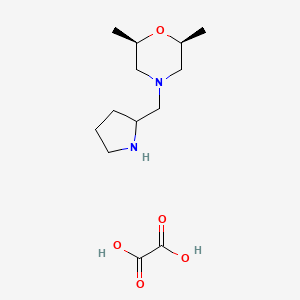
![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)
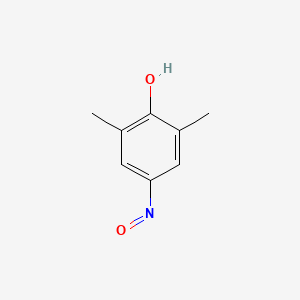
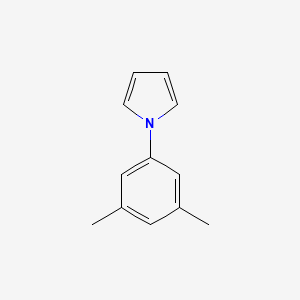
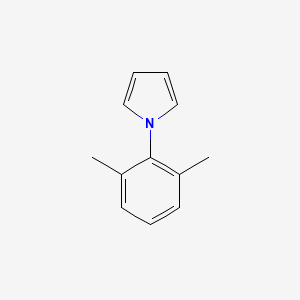
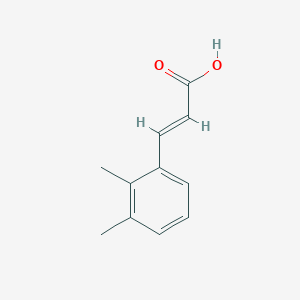
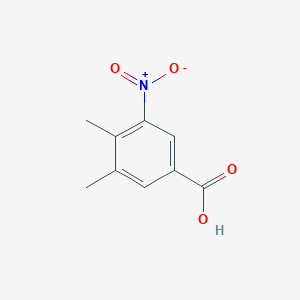
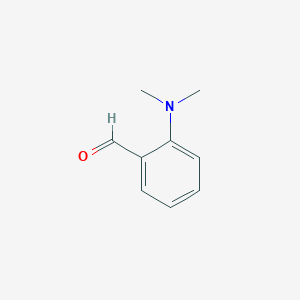
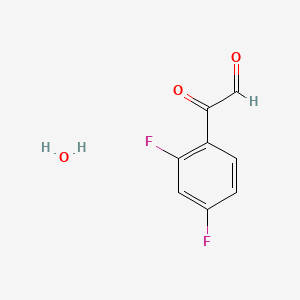
![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)